molecular formula C11H16ClN3O3S B5166187 4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide

4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide

Cat. No.: B5166187
M. Wt: 305.78 g/mol
InChI Key: DKTDMKBSXUIFIO-UHFFFAOYSA-N
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Description

4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a chlorinated benzene ring, a sulfonamide group, and a hydrazinyl-substituted oxobutanoyl moiety

Preparation Methods

The synthesis of 4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the chlorination of benzenesulfonamide to introduce the chlorine atom. This is followed by the reaction with a hydrazine derivative to form the hydrazinyl group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This can disrupt various biochemical pathways, making it useful in drug development for targeting specific diseases .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide include other sulfonamide derivatives and hydrazinyl-substituted compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. For example:

Properties

IUPAC Name

4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3S/c1-7(2)10(11(16)14-13)15-19(17,18)9-5-3-8(12)4-6-9/h3-7,10,15H,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTDMKBSXUIFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NN)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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